molecular formula C4H4N2O2 B13741713 4H-imidazole-5-carboxylic acid

4H-imidazole-5-carboxylic acid

Cat. No.: B13741713
M. Wt: 112.09 g/mol
InChI Key: BEDVNJSKNARZJA-UHFFFAOYSA-N
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Description

4H-Imidazole-5-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles or the oxidative condensation of ketones and amidines. One common method includes the reaction of glyoxal with ammonia, followed by cyclization to form the imidazole ring . Another approach involves the use of molecular oxygen to oxidize α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as nickel or copper can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, diketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4H-imidazole-5-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a ligand for metal ions, facilitating enzyme catalysis and other biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its activity .

Comparison with Similar Compounds

    Imidazole: The parent compound, known for its broad range of chemical and biological properties.

    Benzimidazole: A fused ring derivative with significant pharmacological activities.

    Thiazole: Another heterocyclic compound with similar structural features but different chemical properties.

Uniqueness: 4H-Imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives

Properties

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

4H-imidazole-5-carboxylic acid

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h2H,1H2,(H,7,8)

InChI Key

BEDVNJSKNARZJA-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC=N1)C(=O)O

Origin of Product

United States

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